molecular formula C19H24ClN7.2HCl B1574508 CGP 74514 dihydrochloride

CGP 74514 dihydrochloride

Cat. No.: B1574508
M. Wt: 458.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent cdk1 inhibitor (IC50 = 25 nM). Reduces Akt phosphorylation and increases mitochondrial damage in leukemia cells in vitro in combination with LY 294002.

Scientific Research Applications

Cell Cycle Control and Radiation Sensitivity in Glioblastoma Cells

CGP 74514 dihydrochloride (a derivative of staurosporine) has been studied for its impact on cell cycle control and radiation sensitivity in glioblastoma cells. It inhibits CDC2 and CDK2 kinase activity, leading to an increase in G2-M phase cells and a decrease in CDC2 protein levels. This inhibition enhances the cells' sensitivity to radiation, suggesting potential use in glioblastoma treatment, possibly in combination with radiation therapy (Begemann et al., 1998).

Potential in Combination Chemotherapy Regimens

This compound shows promise for incorporation into combination chemotherapy regimens for neuroendocrine tumors. It has been observed to have mostly additive interactions with standard cytotoxic agents used in treating these tumors, making it a suitable candidate for further clinical studies (Larsson et al., 2009).

Inhibition of Growth Factor-Mediated Signal Transduction

The compound has been shown to inhibit growth factor-mediated signal transduction pathways, particularly those involving protein kinase C (PKC) and platelet-derived growth factor (PDGF). This broad inhibition of kinases could contribute to its high toxicity compared to other compounds in its class (Andrejauskas-Buchdunger & Regenass, 1992).

Antitumor Activity in Murine and Human Tumor Models

This compound has demonstrated antitumor activity in various murine and human tumor models. Oral administration of this compound inhibited the growth of several types of human cancer, including gastric, colorectal, breast, and lung cancer. It appears to work through a novel mechanism of action (Ikegami et al., 1995).

Properties

Molecular Formula

C19H24ClN7.2HCl

Molecular Weight

458.82

Synonyms

rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.